molecular formula C14H14BrNO B2690405 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine CAS No. 886765-01-1

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Cat. No. B2690405
CAS RN: 886765-01-1
M. Wt: 292.176
InChI Key: SUGYEGJZLMNUKS-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a chemical compound that is a derivative of phenylacetic acid containing a bromine atom in the para position . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence . One method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Bromo-phenoxy)ethanol, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It is advised to use this compound only for R&D purposes and not for medicinal, household, or other uses .

properties

IUPAC Name

2-(4-bromophenoxy)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYEGJZLMNUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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